molecular formula C8H9NO B6203051 5,6-dimethylpyridine-2-carbaldehyde CAS No. 1211587-65-3

5,6-dimethylpyridine-2-carbaldehyde

Cat. No. B6203051
CAS RN: 1211587-65-3
M. Wt: 135.2
InChI Key:
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Description

5,6-dimethylpyridine-2-carbaldehyde is an organic compound that belongs to the family of pyridines . Pyridines are aromatic heterocyclic compounds containing six carbon atoms and one nitrogen atom. The compound is a versatile reagent used in a wide range of applications, such as synthesis, analysis, and biochemistry.


Molecular Structure Analysis

The molecular structure of 5,6-dimethylpyridine-2-carbaldehyde is represented by the formula C8H9NO . The InChI code for this compound is 1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethylpyridine-2-carbaldehyde include a molecular weight of 135.17 . The compound is a liquid at room temperature . The melting point is 12-13 °C .

Scientific Research Applications

Synthesis of α-Pyridoin Compounds

5,6-dimethylpyridine-2-carbaldehyde: is utilized in the synthesis of α-pyridoin compounds, which are significant due to their antioxidative properties. These compounds are synthesized from disubstituted pyridines and have potential applications in developing novel antioxidants .

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis processes. It’s particularly useful in the construction of complex molecules for pharmaceuticals, where precise chemical modifications are required to achieve desired biological activities .

Material Science

In material science, 5,6-dimethylpyridine-2-carbaldehyde can be used to modify the properties of materials at a molecular level, potentially leading to the development of new materials with specific characteristics like enhanced conductivity or strength .

Catalysis

The compound may act as a ligand for catalysts in chemical reactions. By binding to metals, it can form complexes that facilitate various chemical transformations, which is crucial in industrial processes and the synthesis of fine chemicals .

Biological Studies

5,6-dimethylpyridine-2-carbaldehyde: could be employed in biological studies to probe the function of enzymes and other proteins. Its structural features allow it to interact with biological molecules, providing insights into their mechanisms .

Environmental Chemistry

In environmental chemistry, this compound might be used to study degradation processes or as a model compound to understand the behavior of similar molecules in the environment, which is important for pollution control and remediation efforts .

Analytical Chemistry

It can be used as a standard or reagent in analytical chemistry to detect, quantify, or study the properties of other substances. Its well-defined structure and reactivity make it suitable for such applications .

Photophysical Research

Lastly, 5,6-dimethylpyridine-2-carbaldehyde has applications in photophysical research where its properties under light exposure are studied. This can lead to insights into energy transfer processes and the development of light-responsive materials .

Safety and Hazards

The safety information for 5,6-dimethylpyridine-2-carbaldehyde indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335, which suggest that it is harmful if swallowed, in contact with skin or if inhaled, causes skin and serious eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,6-dimethylpyridine-2-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,6-dimethylpyridine", "2-bromoacetophenone", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium sulfate", "sodium chloride", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: 2,6-dimethylpyridine is reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 2-(2-benzoylphenyl)-6-methylpyridine.", "Step 2: The intermediate compound from step 1 is reduced using sodium borohydride in acetic acid to form 2-(2-benzoylphenyl)-6-methylpyridin-1-ol.", "Step 3: The product from step 2 is acetylated using acetic anhydride in the presence of sulfuric acid to form 2-(2-benzoylphenyl)-6-methylpyridin-1-yl acetate.", "Step 4: The intermediate compound from step 3 is hydrolyzed using sodium hydroxide to form 5,6-dimethylpyridine-2-carboxylic acid.", "Step 5: The product from step 4 is decarboxylated using sulfuric acid to form 5,6-dimethylpyridine-2-carbaldehyde.", "Step 6: The final product is purified using a combination of sodium sulfate, sodium chloride, and magnesium sulfate to remove impurities and obtain the desired compound." ] }

CAS RN

1211587-65-3

Product Name

5,6-dimethylpyridine-2-carbaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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